molecular formula C12H8N4O2 B8306851 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline

6-(4-nitro-1H-pyrazol-1-yl)isoquinoline

Cat. No. B8306851
M. Wt: 240.22 g/mol
InChI Key: NZCGSRZUEGUSDR-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

A mixture of 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline (367 mg, 1.53 mmol) and 10 wt. % palladium on activated carbon (163 mg, 153 μmol) in THF (15 mL) was stirred under an atmosphere of hydrogen at ambient temperature for 4 hours. The mixture was filtered through a Celite pad that was washed with THF (30 mL), and the combined filtrates were concentrated under reduced pressure. The resulting yellow solid was dissolved in MeOH/DCM, evaporated onto silica gel, and purified by flash chromatography (Biotage Si 40+M, 3% to 8% MeOH/DCM) to provide 1-(isoquinolin-6-yl)-1H-pyrazol-4-amine (264 mg, 82% yield) as a yellow solid. LCMS (API-ES) m/z (%): 211.2 (100%, M++H); 1H NMR (300 MHz, CDCl3) δ ppm 3.01 (br s, 2H), 7.48 (s, 1H), 7.62-7.69 (m, 2H), 7.93 (s, 1H), 7.96-8.06 (m, 2H), 8.52 (d, J=5.8 Hz, 1H), 9.22 (s, 1H).
Quantity
367 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[CH:15]=[N:14][CH:13]=[CH:12]3)[CH:8]=1)([O-])=O>[Pd].C1COCC1>[CH:15]1[C:16]2[C:11](=[CH:10][C:9]([N:7]3[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]3)=[CH:18][CH:17]=2)[CH:12]=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
367 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)C=1C=C2C=CN=CC2=CC1
Name
Quantity
163 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite pad that
WASH
Type
WASH
Details
was washed with THF (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow solid was dissolved in MeOH/DCM
CUSTOM
Type
CUSTOM
Details
evaporated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (Biotage Si 40+M, 3% to 8% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=NC=CC2=CC(=CC=C12)N1N=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 264 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.